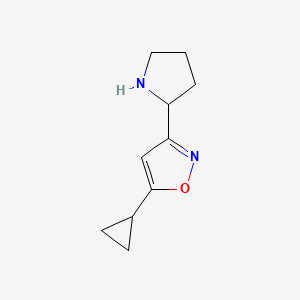

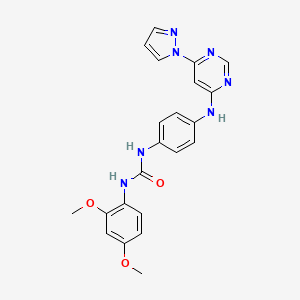

![molecular formula C14H16N4O4S B2394423 N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-34-0](/img/structure/B2394423.png)

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

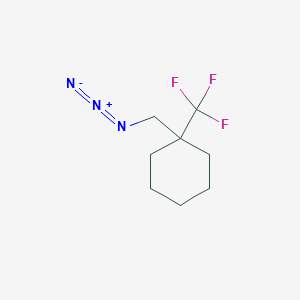

“N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic compound. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery due to their diverse chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[5,1-b][1,3]oxazine ring and the attachment of the sulfamoylbenzyl and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[5,1-b][1,3]oxazine ring, along with the sulfamoylbenzyl and carboxamide functional groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[5,1-b][1,3]oxazine ring and the sulfamoylbenzyl and carboxamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including factors such as its size, shape, functional groups, and the presence of the heterocyclic ring .Applications De Recherche Scientifique

-

Anti-inflammatory Agents

- Field: Medicinal Chemistry

- Application: 1,3-oxazine derivatives have been synthesized and evaluated for their anti-inflammatory properties .

- Method: The compounds were synthesized through multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst .

- Results: Some of these compounds showed significant anti-inflammatory activity, with IC50 values comparable to standard drugs like sodium diclofenac .

-

Antitumor Agents

- Field: Medicinal Chemistry

- Application: Some 1,3-oxazine derivatives have been studied for their potential as antitumor agents .

- Method: The exact methods of application or experimental procedures were not specified in the source .

- Results: The outcomes of these studies were not detailed in the source .

-

Analgesics

-

Anticonvulsants

- Field: Medicinal Chemistry

- Application: Some 1,3-oxazine derivatives have been studied for their potential as anticonvulsants .

- Method: The exact methods of application or experimental procedures were not specified in the source .

- Results: The outcomes of these studies were not detailed in the source .

-

Anti-psychotic Agents

- Field: Medicinal Chemistry

- Application: 1,3-oxazines have generated interest as anti-psychotic agents and as possible effectors for serotonin and dopamine receptors .

- Method: The exact methods of application or experimental procedures were not specified in the source .

- Results: The outcomes of these studies were not detailed in the source .

-

BACE1 Inhibitors

- Field: Medicinal Chemistry

- Application: 1,4-oxazines have shown good in vitro inhibition in enzymatic and cellular BACE1 assays .

- Method: The exact methods of application or experimental procedures were not specified in the source .

- Results: The outcomes of these studies were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c15-23(20,21)11-4-2-10(3-5-11)8-16-13(19)12-9-17-18-6-1-7-22-14(12)18/h2-5,9H,1,6-8H2,(H,16,19)(H2,15,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIKLHUDKXWIJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

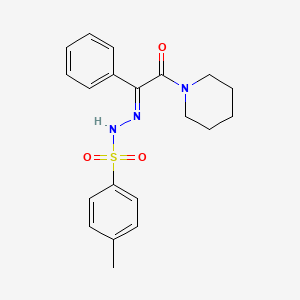

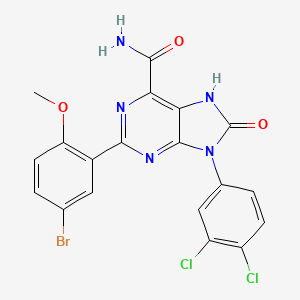

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

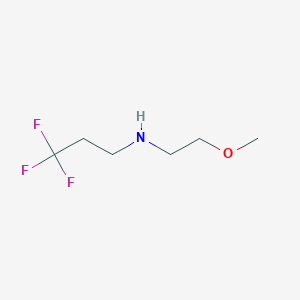

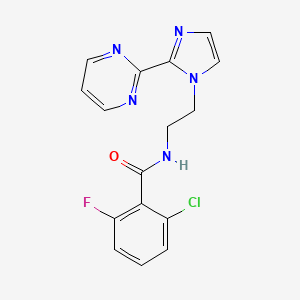

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

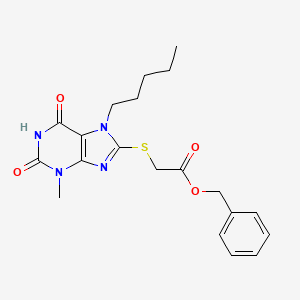

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)

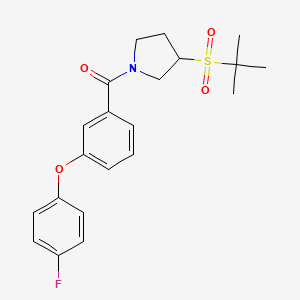

![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)